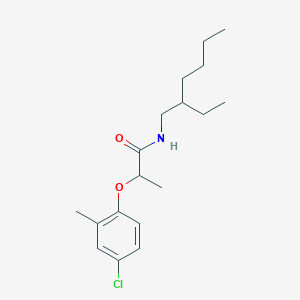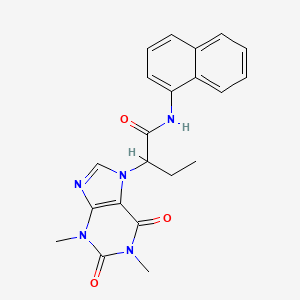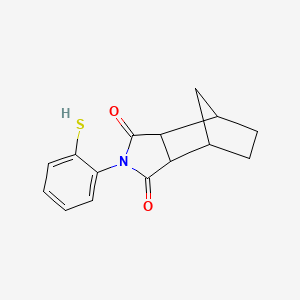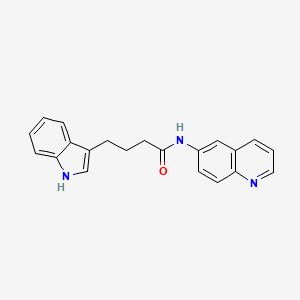
2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a chloro-substituted phenoxy group and an ethylhexyl-propanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 2-ethylhexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
- (4-chloro-2-methylphenoxy)acetic acid
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C18H28ClNO2 |
|---|---|
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide |
InChI |
InChI=1S/C18H28ClNO2/c1-5-7-8-15(6-2)12-20-18(21)14(4)22-17-10-9-16(19)11-13(17)3/h9-11,14-15H,5-8,12H2,1-4H3,(H,20,21) |
Clé InChI |
ZUHBJWDLYMASGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)

![2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B12478370.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12478379.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)

![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)


![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
